molecular formula C23H27N3O7 B592863 Minocycline CAS No. 10118-90-8

Minocycline

Cat. No. B592863
CAS RN: 10118-90-8
M. Wt: 457.483
InChI Key: FFTVPQUHLQBXQZ-KVUCHLLUSA-N
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Description

Minocycline is a semi-synthetic second-generation tetracycline and a broad-spectrum antibiotic . It was synthesized in 1967 for managing and treating numerous infectious and non-infectious diseases . It is mainly used to treat acne vulgaris and some sexually transmitted diseases . It also exhibits anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties .


Synthesis Analysis

Minocycline is synthesized from 6-dimethyl-tetracycline, which is a result of the vital activity of S. aureofaciens . The mechanism of transferring methyl groups is disrupted, or from a common strain of the same microorganisms, but with the addition of compounds such as ethionin, D-norleucine or D-methionine to the medium for developing this actinou0002mycete .


Molecular Structure Analysis

Minocycline’s molecular structure is shown in Fig. (1). It is a second-generation tetracycline first synthesized in 1967 and commercialized in 1972 . It is used in the treatment of infectious diseases including acne vulgaris, urethritis, and sexually transmitted diseases which include mycoplasmas, chlamydias, and treponemas .


Chemical Reactions Analysis

Minocycline has been found to induce skin hyperpigmentation . Its frequency reaches up to 50% of treated patients . The adverse effect diminishes the great therapeutic potential of minocycline, including antibacterial, neuroprotective, anti-inflammatory, and anti-cancer actions .


Physical And Chemical Properties Analysis

Minocycline has a molecular weight of 457.48 and its formula is C23H27N3O7 . It is a semi-synthetic second-generation tetracycline and a broad-spectrum antibiotic .

Scientific Research Applications

Age-Related Macular Degeneration (AMD)

Minocycline has been studied for its therapeutic potential in a chronic model of AMD. In a study involving LysMCre-Socs3fl/flCx3cr1gfp/gfp double knockout (DKO) mice, minocycline administered orally (25 mg/kg daily) for three months showed a reduction in microglial activation and preserved visual function . This suggests that minocycline could be a safe and effective treatment for controlling microglial activation and preventing neuronal loss in AMD.

Psychiatric and Neurological Conditions

A systematic review and meta-analysis have highlighted minocycline’s anti-inflammatory, antioxidant, and anti-apoptotic properties, which make it a promising adjunctive treatment for various psychiatric and neurological conditions . The review included studies on schizophrenia, depression, stroke, bipolar disorder, substance use, obsessive-compulsive disorder, brain and spinal injuries, amyotrophic lateral sclerosis, Alzheimer’s disease, multiple systems atrophy, and pain, with mixed results.

Ovarian Cancer

Research has indicated that minocycline can inhibit the expression of cyclins A, B, and E, thereby preventing ovarian cancer cells from progressing through the cell cycle and proliferation. This action restricts tumor formation, positioning minocycline as a prospective therapeutic agent for cancer treatment .

Schwann Cell Repair

Minocycline induces the expression of key factors associated with the Schwann cell repair phenotype in SCL 4.1/F7 cells. This application is particularly relevant for conditions where nerve repair is crucial, such as in peripheral neuropathies .

Anti-inflammatory Potential for Therapeutic Use

Minocycline’s anti-inflammatory potential has been recognized as both safe and widely accessible for therapeutic use. This broad application suggests its utility in various inflammatory conditions beyond its traditional use as an antibiotic .

Mechanism of Action

Target of Action

Minocycline, a second-generation tetracycline antibiotic, is active against both gram-negative and gram-positive bacteria . Its primary targets are the 30S ribosomal subunits of these bacteria . These subunits play a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Minocycline inhibits bacterial protein synthesis by binding with the 30S ribosomal subunit . This binding prevents the ligation of aminoacyl-tRNA, thereby disrupting the protein synthesis process . As a result, the growth of the bacteria is halted .

Biochemical Pathways

Minocycline affects several biochemical pathways. It inhibits the expression of cyclins A, B, and E, which are crucial for cell cycle progression and proliferation . This leads to the restriction of tumor formation . Moreover, minocycline has been shown to exert anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc .

Pharmacokinetics

Minocycline is readily absorbed and distributed throughout the organism as a function of its lipophilicity . It shows approximately 70–80% plasma protein binding . Minocycline is metabolized in the liver and is eliminated in both the urine and the feces . The elimination half-life is 14–22 hours , indicating a relatively long duration of action.

Result of Action

The inhibition of bacterial protein synthesis by minocycline results in the cessation of bacterial growth . This makes it effective in treating a wide variety of infections . In addition, its anti-inflammatory and anti-apoptotic effects contribute to its potential therapeutic effects in neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of minocycline can be influenced by various environmental factors. For instance, its absorption can be affected by food intake . Moreover, its distribution and elimination can be influenced by the individual’s metabolic rate and renal function . It’s also worth noting that minocycline has strong blood-brain barrier penetrance, making it potentially effective in treating central nervous system disorders .

Safety and Hazards

Minocycline is associated with more severe adverse effects than doxycycline . Minocycline, but not other tetracyclines, is associated with lupus erythematosus, but the risk is small: 8.8 cases per 100,000 person-years . The risk of autoimmune reactions increases with the duration of use .

Future Directions

Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has recently been found to have multiple non-antibiotic biological effects that are beneficial in experimental models of various diseases with an inflammatory basis, including dermatitis, periodontitis, atherosclerosis, and autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease . Further high-quality studies need to be conducted to validate this potential .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVPQUHLQBXQZ-KVUCHLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13614-98-7 (mono-hydrochloride)
Record name Minocycline [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1045033
Record name Minocycline
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Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C.
Record name Minocycline
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Mechanism of Action

Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/
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Color/Form

BRIGHT YELLOW-ORANGE AMORPHOUS SOLID

CAS RN

10118-90-8
Record name Minocycline [USAN:INN:BAN]
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